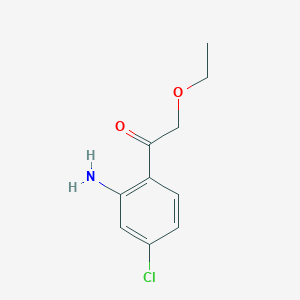
1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one is an organic compound with a molecular formula of C10H12ClNO2. This compound is characterized by the presence of an amino group, a chlorine atom, and an ethoxy group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one typically involves the reaction of 2-amino-4-chlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or halogens under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-4-chlorophenol
- 2-Amino-4-chlorobenzyl alcohol
Comparison: 1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
生物活性
1-(2-Amino-4-chlorophenyl)-2-ethoxyethan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by data tables and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C11H14ClN1O2
- Molecular Weight : 229.69 g/mol
This compound exhibits its biological effects primarily through enzyme inhibition and interaction with cellular receptors. The mechanism involves:
- Enzyme Inhibition : The compound can bind to the active or allosteric sites of specific enzymes, reducing their catalytic efficiency. This property is crucial for its potential therapeutic applications in diseases where enzyme activity is dysregulated.
- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that affect cellular functions and responses.
Antitumor Effects
In vitro studies have demonstrated promising antitumor activity for compounds structurally similar to this compound. For instance, a recent study highlighted that certain derivatives inhibited the growth of human breast cancer cell lines (MCF-7) with IC50 values ranging from 20 to 30 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound C | MCF-7 | 20.2 | Induces apoptosis |
| Compound D | Huh7 | >200 | Minimal effect |
Study on Enzyme Inhibition
A study investigated the enzyme inhibition properties of various derivatives related to this compound. The results indicated that these compounds could effectively inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Antitumor Study
Another significant study focused on the antitumor activity of a series of related compounds against multiple cancer cell lines. Results showed that certain derivatives not only inhibited cell proliferation but also induced cell death through increased reactive oxygen species (ROS) production and DNA damage, confirming their potential as anticancer agents .
特性
IUPAC Name |
1-(2-amino-4-chlorophenyl)-2-ethoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-6-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYTGXFRGSSDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)C1=C(C=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













